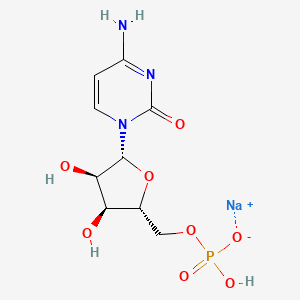

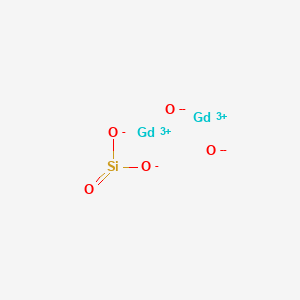

![molecular formula C9H16N2O B1144064 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride CAS No. 1251008-10-2](/img/structure/B1144064.png)

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of azaspirodecanone derivatives, including 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride, often involves complex chemical reactions designed to introduce or modify specific functional groups within the molecule. A notable method for synthesizing similar compounds involves the reaction of 1-thia-4-azaspiro[4.5]decan-3-one derivatives with various substitutions to achieve targeted antiviral properties (Çağla Begüm Apaydın et al., 2019). Another approach involves the synthesis of 8-substituted-2-oxo-8-azaspiro (4,5)decan-1-ones to explore their cholinergic properties, although these specific derivatives showed no significant activity (G. Cignarella et al., 1993).

Molecular Structure Analysis

The molecular structure of 8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride is characterized by its spirocyclic framework, which incorporates a nitrogen atom within the ring system. This structural motif is crucial for the compound's reactivity and interaction with biological targets. Structural analysis through methods like X-ray crystallography provides detailed insight into the compound's conformation and helps in understanding its reactivity and binding properties. For instance, the synthesis and structural analysis of related azaspirodecanone compounds reveal the importance of the spirocyclic structure in determining their biological activities (Roger Aki Fujimoto et al., 1989).

Aplicaciones Científicas De Investigación

- Synthesis of 8-oxa-2-azaspiro [4.5]decane

- Application Summary : This compound is synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . It is promising for the production of important biologically active compounds .

- Methods of Application : The synthesis involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane .

- Results : The synthesis results in a new 8-oxa-2-azaspiro [4.5]decane compound .

-

Synthesis of Enantiopure 1-Azaspiro[4.5]decanes

- Application Summary : This compound is used in the synthesis of enantiopure 1-azaspiro[4.5]decanes by iodoaminocyclization of allylaminocyclohexanes . These are potential building blocks in the synthesis of the immunosuppressant FR901483 as well as TAN1251 derivatives .

- Methods of Application : The synthesis involves the treatment of homoallylamine I with iodine, which promotes the electrophilic cyclofunctionalization of the unsaturated amine to give five-membered ring II .

- Results : The synthesis results in new enantiopure 1-azaspiro[4.5]decanes .

-

Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane

- Application Summary : New 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized . These compounds showed moderate to high inhibition activities against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma) and HCT116 (human colorectal carcinoma) cell lines .

- Methods of Application : The synthesis involves the reaction of 1-thia-azaspiro[4.5]decane with various reagents to form the desired derivatives .

- Results : The synthesized compounds showed promising anticancer activity .

-

Synthesis of 8-oxa-2-azaspiro [4.5]decane

- Application Summary : This compound is synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . It is promising for the production of important biologically active compounds .

- Methods of Application : The synthesis involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane .

- Results : The synthesis results in a new 8-oxa-2-azaspiro [4.5]decane compound .

-

Antiviral Activity of Indole Derivatives

- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . One of the compounds showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

- Methods of Application : The synthesis involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .

- Results : The synthesized compounds showed promising antiviral activity .

-

Synthesis of 1-Thia-4-azaspiro[4.5]decan Incorporating the Substituted Cyclohexyl Ring

- Application Summary : The free hydroxyl thioglycosides of the (thiadiazolyl)thia-4-azaspiro [4.5]decan incorporating the substituted cyclohexyl ring were obtained by deacetylation reactions of their acetylated precursors with methanolic ammonia solution .

- Methods of Application : The synthesis involves the deacetylation reactions of the acetylated precursors of the (thiadiazolyl)thia-4-azaspiro [4.5]decan .

- Results : The synthesized compounds showed promising anticancer activity .

Direcciones Futuras

The future research directions for “8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride” and related compounds could involve further exploration of their potential as selective inhibitors for various kinases . These compounds could have significant implications in the development of new therapeutic strategies.

Propiedades

IUPAC Name |

8-amino-1-azaspiro[4.5]decan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c10-7-1-4-9(5-2-7)6-3-8(12)11-9;/h7H,1-6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVAFUSBIDBYWHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1N)CCC(=O)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.